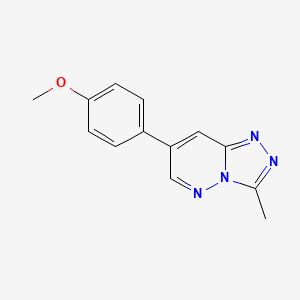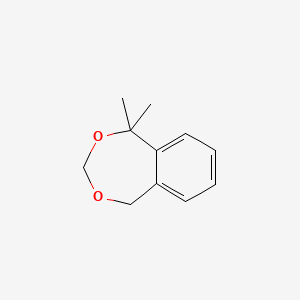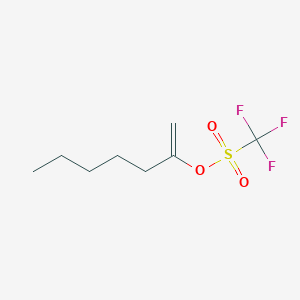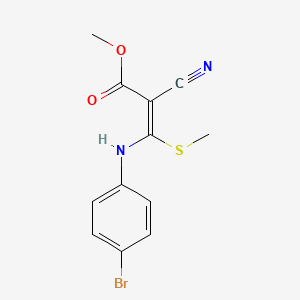![molecular formula C9H16ClNO2 B14335324 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine CAS No. 106206-85-3](/img/structure/B14335324.png)
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine is an organic compound with a complex structure that includes a chlorine atom, two oxirane (epoxide) rings, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine typically involves the reaction of an amine with epichlorohydrin. The process can be summarized as follows:
Reaction of Amine with Epichlorohydrin: The amine reacts with epichlorohydrin under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane rings.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Ring-Opening Reactions: The oxirane rings can undergo ring-opening reactions in the presence of acids or bases, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Ring-Opening Reactions: Acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide, are commonly used. The reactions are often conducted at elevated temperatures to increase the reaction rate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Ring-Opening Reactions: Diols or other functionalized compounds depending on the reagents used.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Investigated for its potential as a biochemical probe. The compound’s reactivity with biological molecules makes it useful for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications. Its ability to form stable complexes with biomolecules suggests possible uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine involves its interaction with nucleophiles. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins. This reactivity allows the compound to modify the structure and function of target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: A simpler compound with one oxirane ring and a chlorine atom. It is used as a precursor in the synthesis of 3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine.
Bisphenol A Diglycidyl Ether: Contains two oxirane rings and is used in the production of epoxy resins. It shares structural similarities but lacks the chlorine atom and amine group.
Uniqueness
This compound is unique due to its combination of a chlorine atom, two oxirane rings, and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
106206-85-3 |
|---|---|
Fórmula molecular |
C9H16ClNO2 |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
3-chloro-N,N-bis(oxiran-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H16ClNO2/c10-2-1-3-11(4-8-6-12-8)5-9-7-13-9/h8-9H,1-7H2 |
Clave InChI |
QNHFJEAFWFPYEC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN(CCCCl)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
